

Cross-Referencing Spectroscopic Data for Thiazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of spectroscopic data for various thiazole derivatives, offering an objective comparison of their key characterization parameters. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing a key signaling pathway, this document aims to support researchers in the identification, characterization, and development of novel thiazole-based compounds.

Core Spectroscopic Data Comparison

The structural elucidation of thiazole derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize key quantitative data for a selection of substituted thiazole derivatives, providing a comparative overview for researchers.

1H NMR Spectroscopic Data of Selected Thiazole Derivatives (in DMSO-d6)

Derivative	Thiazole-H (δ , ppm)	Other Key Signals (δ , ppm)	Reference
2-Aminothiazole	6.85 (d, J = 4.6 Hz), 7.23 (d, J = 4.6 Hz)	12.64 (brs, 1H, NH)	[1]
2-Amino-4-methylthiazole	7.17 (br, 2H, NH2), 7.55 (s, 1H, H-thiazole)	2.17 (s, 3H, CH3)	[2]
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine	7.37 (d, J = 3.6 Hz, 1H), 7.94 (d, J = 3.6 Hz, 1H)	2.45 (s, 3H, CH3), 3.56 (s, 3H, CH3), 8.20 (s, 1H, imidazole-H), 9.60 (s, 1H, NH)	[3]
2-[2-((4-Hydroxy-3-methoxybenzylidene)hydrazinyl)-4-phenylthiazole	7.85 (s, 1H, Thiazole-H)	3.87 (s, 3H, OCH3), 8.29 (s, 1H, CH=N), 10.02 (s, 1H, OH), 11.89 (s, 1H, NH)	[4]

13C NMR Spectroscopic Data of Selected Thiazole Derivatives (in DMSO-d6)

Derivative	C2 (δ , ppm)	C4 (δ , ppm)	C5 (δ , ppm)	Other Key Signals (δ , ppm)	Reference
4-Cyano-N-(thiazol-2-yl)benzenesulfonamide	169.3	146.3	109.0	114.5, 117.9, 124.8, 126.5, 133.3	[1]
2-Amino-4-methylthiazole	169.2	153.4	111.1	15.7 (CH3)	[2]
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles	168.3–170.6	148.8–160.9	101.8–104.5	135.5–148.3 (Azomethine C), 162.0–164.7 (d, 1JCF = 244.3–249.4 Hz, C-F)	[5]
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-4-thiazole-4[5H]-one	160.69–163.98 (S-C=N)	-	33.33–33.43	174.50–174.72 (C=O), 156.63–156.65 (CH=N)	[4]

IR Spectroscopic Data of Selected Thiazole Derivatives (KBr, cm⁻¹)

Derivative	v(N-H)	v(C=N)	v(C=C)	v(C-S)	Other Key Bands	Reference
2-Amino-4-(p-biphenyl)thiazole	-	1634	1538	-	-	[6]
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine	3417	1634	-	-	3038 (sp ₂ C-H), 2997 (sp ₃ C-H)	[3]
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles	3278–3138	-	-	-	3151–2933 (Aliphatic C-H)	[5]
Substituted 2-aminothiazole	3353	1515	1455	1091	-	[7]

Mass Spectrometry (MS) Data of Selected Thiazole Derivatives

Derivative	Molecular Ion Peak (m/z)	Key Fragmentation Peaks (m/z)	Reference
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine	250 (M ⁺)	239, 234, 224, 220, 206, 191, 188, 183 (base peak), 150, 119, 91, 65, 48	[3]
2-(2-(4-Chlorophenyl)ethylide ne)hydrazineyl)-N,4'-dimethyl-[4,5'-bithiazol]-2'-amine	377 (M ⁺), 379 (M ⁺⁺²)	364, 346, 337, 328 (base peak), 265, 251, 239, 225, 216, 188, 128, 83	[3]
4-chloro-N-(thiazol-2-yl)benzenesulfonamide	-	-	[1]
Thiazole and Imidazolidine Derivatives	Show intense molecular ion peaks	Fragmentation patterns are discussed in detail in the reference	[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the thiazole derivative.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube.[9]

- **1H NMR Acquisition:** Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a spectral width of -2 to 14 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[9]
- **13C NMR Acquisition:** Acquire a proton-decoupled carbon NMR spectrum. Typical parameters include a spectral width of 0 to 220 ppm, a significantly larger number of scans compared to 1H NMR, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[9]
- **Data Analysis:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific nuclei within the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the thiazole derivative.

Methodology:

- **Sample Preparation:** For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Acquisition:** Record a background spectrum of the empty sample holder or the ATR crystal. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[9]
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.[9]

Mass Spectrometry (MS)

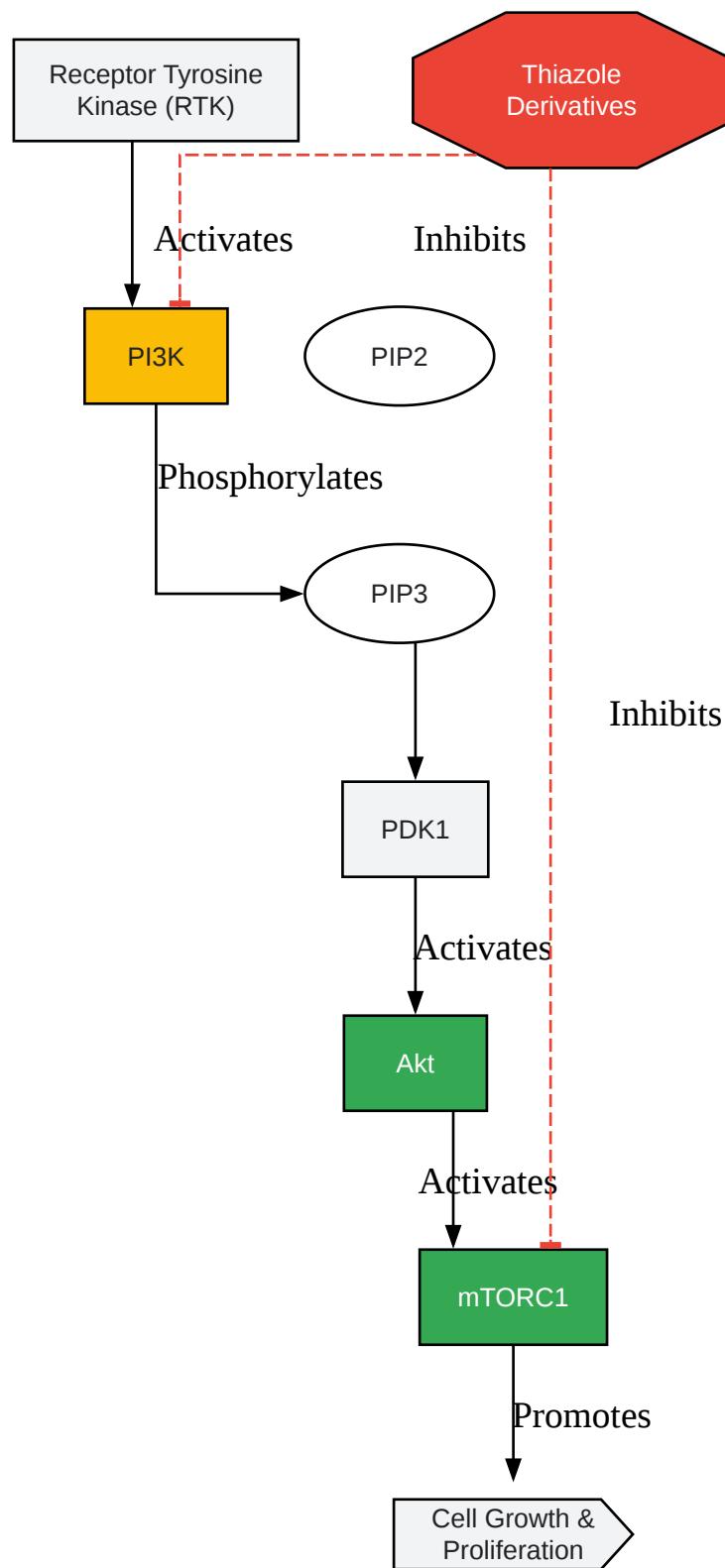
Objective: To determine the molecular weight and fragmentation pattern of the thiazole derivative for structural elucidation.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for thiazole derivatives include Electron Impact (EI) and Electrospray Ionization (ESI).[10][11]
- Acquisition: Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), use an appropriate instrument like a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.[11]
- Data Analysis: Identify the molecular ion peak ($[M]^{+\bullet}$ or $[M+H]^+$) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. The fragmentation of thiazoles can be specific and aid in structure elucidation.[10]

Signaling Pathway and Experimental Workflow

Thiazole derivatives are of significant interest in drug development, particularly as inhibitors of protein kinases involved in cancer signaling pathways.



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Caption: PI3K/Akt/mTOR signaling pathway with inhibitory action of thiazole derivatives.

The diagram above illustrates the Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer. Receptor Tyrosine Kinases (RTKs), upon activation by growth factors, recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the activation of Akt, which in turn activates mTOR Complex 1 (mTORC1), a key promoter of cell growth. Many thiazole derivatives have been developed as inhibitors of this pathway, with some acting as dual inhibitors of both PI3K and mTOR, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

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